molecular formula C33H40O21 B1233388 4(G)-alpha-Glucopyranosyl-rutin CAS No. 130603-71-3

4(G)-alpha-Glucopyranosyl-rutin

Cat. No.: B1233388
CAS No.: 130603-71-3
M. Wt: 772.7 g/mol
InChI Key: PFPQMWRASYNLMZ-LGIMBNBCSA-N
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Description

4(G)-alpha-Glucopyranosyl-rutin is a flavonoid glycoside derived from rutin, a naturally occurring compound found in various plants. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-carcinogenic effects. It is commonly used in the food and pharmaceutical industries due to its bioactive properties.

Scientific Research Applications

4(G)-alpha-Glucopyranosyl-rutin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and molecular biology studies.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the food industry as a natural antioxidant and in the pharmaceutical industry for developing bioactive formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(G)-alpha-Glucopyranosyl-rutin typically involves the glycosylation of rutin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer glucose moieties to rutin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound generally employs enzymatic methods due to their specificity and efficiency. The process involves the extraction of rutin from plant sources, followed by enzymatic glycosylation using glycosyltransferases. This method is preferred as it produces high yields and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4(G)-alpha-Glucopyranosyl-rutin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4(G)-alpha-Glucopyranosyl-rutin involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anti-carcinogenic Properties: It induces apoptosis and inhibits the proliferation of cancer cells through various signaling pathways.

Comparison with Similar Compounds

4(G)-alpha-Glucopyranosyl-rutin can be compared with other similar compounds such as:

    Rutin: The parent compound, which also exhibits antioxidant and anti-inflammatory properties but lacks the additional glucose moiety.

    Quercetin: Another flavonoid with similar bioactive properties but without the glycoside component.

    Kaempferol: A flavonoid with similar antioxidant properties but different structural features.

The uniqueness of this compound lies in its enhanced solubility and bioavailability due to the presence of the glucose moiety, making it more effective in various applications compared to its parent compound and other similar flavonoids.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(39)22(42)25(45)31(49-9)48-8-17-29(53-32-26(46)23(43)20(40)16(7-34)51-32)24(44)27(47)33(52-17)54-30-21(41)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-20,22-27,29,31-40,42-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,22+,23-,24+,25+,26+,27+,29+,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPQMWRASYNLMZ-LGIMBNBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156634
Record name 4(G)-alpha-Glucopyranosyl-rutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130603-71-3
Record name α-Glucosylrutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130603-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(G)-alpha-Glucopyranosyl-rutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(G)-alpha-Glucopyranosyl-rutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-O-(6-desoxy-α-.sc.l.sc.-mannopyranosyl-O-(α-.sc.d.sc.-glucopyranosyl)-(β-.sc.d.sc.-glucopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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